7,8-Dichloro-4-hydroxyquinoline
Description
Contextualization within the Broader Field of Quinoline (B57606) Chemistry
Quinoline is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine ring. nih.gov This fundamental structure, with the chemical formula C₉H₇N, serves as a core scaffold for a vast array of natural products, synthetic molecules, and pharmaceuticals. nih.gov The quinoline nucleus is a cornerstone in medicinal chemistry, forming the basis for numerous drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. solubilityofthings.comsemanticscholar.org
The versatility of the quinoline scaffold stems from its amenability to chemical modification. The positions on both the benzene and pyridine rings can be substituted with various functional groups, leading to a wide range of derivatives with distinct electronic, steric, and physicochemical properties. This ability to fine-tune the molecular architecture allows chemists to modulate the biological activity of quinoline-based compounds, making it a privileged structure in drug discovery and development. solubilityofthings.com
Research Significance of Dichlorinated Hydroxyquinoline Scaffolds
The introduction of halogen atoms, particularly chlorine, onto the hydroxyquinoline framework is a key strategy in medicinal chemistry to enhance the therapeutic potential of the parent compound. Dichlorination, the addition of two chlorine atoms, can significantly alter a molecule's properties. For instance, halogenation can increase lipophilicity, which may enhance the compound's ability to cross biological membranes and reach its target site.
Dichlorinated hydroxyquinoline derivatives have garnered considerable research interest due to their broad spectrum of biological activities. Studies on various isomers have revealed potent antimicrobial, antifungal, and anticancer properties. nih.gov For example, compounds like 5,7-dichloro-8-hydroxyquinoline have demonstrated notable biological activity, contributing to the continued investigation of other dichlorinated isomers. solubilityofthings.com The specific positioning of the chlorine atoms on the quinoline ring is crucial, as different isomers exhibit varied activity profiles and potencies. This structure-activity relationship underscores the importance of synthesizing and evaluating a diverse range of dichlorinated hydroxyquinoline scaffolds.
Specific Rationale for Investigating 7,8-Dichloro-4-hydroxyquinoline
The specific rationale for investigating the this compound isomer lies in the systematic exploration of structure-activity relationships within the dichlorinated hydroxyquinoline class. While other isomers have been more extensively studied, the unique substitution pattern of this compound presents an opportunity to discover novel biological activities or improved therapeutic properties.
The synthesis of derivatives such as 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has been documented, indicating academic and industrial interest in this particular scaffold. researchgate.net The placement of chlorine atoms at the 7 and 8 positions on the benzene portion of the quinoline ring, combined with a hydroxyl group at the 4-position on the pyridine ring, creates a distinct electronic and steric profile compared to other isomers. This specific arrangement could influence the molecule's interaction with biological targets, potentially leading to unique pharmacological effects. Researchers investigate such novel isomers to expand the chemical space of potential drug candidates and to gain a deeper understanding of how substituent placement governs biological function.
Chemical and Physical Properties
Below are tables detailing the known properties of this compound and a comparison with a related, more extensively studied isomer.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 203626-52-2 bldpharm.com |
| Molecular Formula | C₉H₅Cl₂NO |
| Molecular Weight | 214.05 g/mol |
Comparative Properties of Dichloro-hydroxyquinoline Isomers
| Property | This compound | 5,7-Dichloro-8-hydroxyquinoline |
|---|---|---|
| CAS Number | 203626-52-2 bldpharm.com | 130-16-5 solubilityofthings.com |
| Synonym | 7,8-Dichloroquinolin-4-ol | Cloxyquin, 5,7-dichloroquinolin-8-ol solubilityofthings.com |
| Molecular Formula | C₉H₅Cl₂NO | C₉H₅Cl₂NO solubilityofthings.com |
| Molecular Weight | 214.05 g/mol | 214.05 g/mol |
| Appearance | Not specified | Pale yellow to light brown crystalline solid solubilityofthings.com |
| Melting Point | Not specified | 178-180 °C researchgate.net |
| Water Solubility | Not specified | Limited solubilityofthings.com |
Detailed Research Findings
Specific biological activity studies for this compound are not extensively detailed in publicly available literature. However, the broader class of dichlorinated hydroxyquinolines has been the subject of various research endeavors.
Derivatives of 7-chloro-4-hydroxyquinoline are foundational intermediates in the synthesis of important antimalarial drugs like chloroquine and hydroxychloroquine. orgsyn.org The modification of the 4-hydroxyquinoline scaffold is a proven strategy for developing bioactive compounds. nih.gov For example, various 7-chloroquinoline derivatives have been synthesized and evaluated for their antimalarial, antimicrobial, and antitumor activities. semanticscholar.orgtandfonline.com
Research on the closely related 8-hydroxyquinoline (B1678124) scaffold provides further insight into the potential of dichlorinated quinolines. For instance, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant in-vitro inhibitory activity against the dengue virus. nih.gov The fungitoxic properties of 5,7-dichloro derivatives have also been noted, suggesting that the dichlorinated scaffold is promising for antifungal applications. nih.gov These findings for related compounds underscore the therapeutic potential that isomers like this compound might possess, warranting its further synthesis and biological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
7,8-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZFDCDUQGTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428996 | |
| Record name | 7,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-52-2, 871217-91-3 | |
| Record name | 7,8-Dichloro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Derivatization and Structural Modification of 7,8 Dichloro 4 Hydroxyquinoline Scaffolds
Regioselective Functionalization at Various Positions of the Quinoline (B57606) Ring
Regioselective functionalization is crucial for tailoring the properties of the quinoline scaffold. The electronic nature of the 7,8-dichloro-4-hydroxyquinoline ring system directs substituents to specific positions. The C-3 position, situated between the nitrogen atom and the hydroxyl-bearing carbon, is particularly activated towards electrophilic substitution.
A key example of this regioselectivity is the introduction of a carboxyl group at the C-3 position. The synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has been achieved through a Gould-Jacobs type reaction. This process involves the thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). Specifically, the reaction of 2,3-dichloro-aniline with EMME, followed by heating in a high-boiling point solvent like Dowtherm A, leads to the formation of the quinoline ring with an ethoxycarbonyl group selectively placed at the C-3 position. researchgate.net This derivative serves as a valuable intermediate for further modifications.
The reaction proceeds with high yield, demonstrating a robust and regioselective method for functionalizing the quinoline core. researchgate.net
Table 1: Synthesis of 7,8-dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
| Reactant 1 | Reactant 2 | Key Step | Product | Yield |
|---|---|---|---|---|
| 2,3-Dichloro-aniline | Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization | 7,8-Dichloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester | 96% researchgate.net |
Further reactions can be carried out on this functionalized scaffold. For instance, a novel series of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones has been synthesized through the regioselective reaction of 4-hydroxy-2(1H)-quinolinones with 3,4,5,6-tetrachloro-1,2-benzoquinone, indicating the potential for complex heterocyclic fusions involving the 4-hydroxyquinoline core. researchgate.net
Carbon-Carbon Cross-Coupling Reactions for Extended Molecular Architectures
Carbon-carbon cross-coupling reactions are powerful tools for extending molecular frameworks by forming new bonds between carbon atoms. nih.gov The chlorine atoms at the C-7 and C-8 positions of the this compound scaffold serve as potential handles for such transformations, including the Suzuki, Heck, and Stille reactions. While specific literature examples detailing these reactions on the this compound molecule are not extensively documented, the principles of these reactions are broadly applicable to aryl chlorides.
Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org For this compound, a potential reaction would involve coupling with an arylboronic acid to form a C-C bond at either the C-7 or C-8 position, leading to arylated quinoline derivatives. The reactivity of the two chlorine atoms might differ, potentially allowing for selective or sequential couplings.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com This could be used to introduce vinyl groups onto the quinoline core at the C-7 or C-8 positions, creating precursors for polymerization or further functionalization.
Stille Coupling: The Stille reaction facilitates the formation of C-C bonds by coupling an organotin compound (stannane) with an organohalide, catalyzed by palladium. harvard.eduwikipedia.orgorganic-chemistry.orgorgsyn.org This method offers a pathway to introduce a wide variety of alkyl, alkenyl, aryl, or alkynyl groups onto the this compound scaffold.
Table 2: Potential Carbon-Carbon Cross-Coupling Reactions
| Reaction Name | Halide Partner | Coupling Partner | Catalyst System (Typical) | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Arylboronic Acid | Pd(0) catalyst + Base | 7- or 8-Aryl-substituted-4-hydroxyquinoline |
| Heck | This compound | Alkene | Pd catalyst + Base | 7- or 8-Alkenyl-substituted-4-hydroxyquinoline |
| Stille | This compound | Organostannane | Pd(0) catalyst | 7- or 8-Alkyl/Aryl/Alkenyl-substituted-4-hydroxyquinoline |
Synthesis of Polymeric and Conjugated Derivatives
The synthesis of polymers incorporating the this compound moiety into their structure could lead to materials with unique optical, electronic, or chelating properties. However, the direct polymerization of this compound is not documented in the literature.
The creation of such polymers would likely require initial functionalization of the monomeric unit. For instance, vinyl or ethynyl groups could be introduced onto the quinoline ring using the C-C cross-coupling methods described previously (e.g., the Heck or Sonogashira reaction). These functionalized monomers could then undergo polymerization reactions to form conjugated polymers, where the quinoline unit is part of the polymer backbone, or as pendant groups on a non-conjugated backbone. The resulting materials could have applications in fields such as organic electronics or sensor technology. rsc.org To date, specific examples of polymeric derivatives originating from the this compound scaffold remain a prospective area of research.
Introduction of Nitrogen-Containing Side Chains via Mannich Reactions
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. ias.ac.in This reaction is a classic method for the aminoalkylation of phenols and other activated C-H acidic compounds. nih.gov
In the context of this compound, the C-3 position is activated by the adjacent hydroxyl group and the ring nitrogen, making it the expected site for the Mannich reaction. While specific studies on this particular dichloro-derivative are not prevalent, the reaction is well-established for other hydroxyquinoline scaffolds, such as 8-hydroxyquinoline (B1678124). nih.govresearchgate.net The reaction would introduce an aminomethyl group (-CH₂NR₂) at the C-3 position, providing a versatile method for attaching various nitrogen-containing side chains. The choice of amine (primary or secondary, aliphatic or aromatic) allows for the synthesis of a diverse library of derivatives with modified physicochemical properties.
Table 3: General Scheme for the Mannich Reaction
| C-H Acidic Compound | Aldehyde | Amine (R¹, R² = H, alkyl, aryl) | Product |
|---|---|---|---|
| This compound | Formaldehyde | HNR¹R² | 7,8-Dichloro-3-((R¹,R²-amino)methyl)-4-hydroxyquinoline |
Derivatization to Form Azo Dyes and Other Chromophores
Azo dyes are a major class of chromophores characterized by the presence of a diazo group (-N=N-) connecting two aromatic rings. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. unb.canih.gov
The this compound scaffold is an excellent candidate to act as the coupling component due to the electron-donating, activating effect of the hydroxyl group on the aromatic ring. The coupling reaction is expected to occur regioselectively at the C-3 position, which is activated towards electrophilic attack by the diazonium ion. This derivatization pathway offers a straightforward method to synthesize novel azo dyes with potentially interesting photophysical properties. By varying the aromatic amine used to generate the diazonium salt, a wide array of colors and functionalities can be achieved. nih.gov The resulting azo dyes could find applications as colorimetric sensors, pH indicators, or functional materials. rsc.org
Table 4: General Synthesis of Azo Dyes
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | Aromatic Amine (Ar-NH₂) + Sodium Nitrite (NaNO₂) | Acidic solution (e.g., HCl), 0-5 °C | Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) |
| 2. Azo Coupling | Aryl Diazonium Salt + this compound | Basic or neutral solution | 3-(Arylazo)-7,8-dichloro-4-hydroxyquinoline |
A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the specific compound this compound. While extensive spectroscopic information exists for various other quinoline derivatives, specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra, including detailed data tables and research findings for this compound, could not be located.
Therefore, it is not possible to provide a comprehensive and scientifically accurate article with the detailed spectroscopic characterization as requested in the specified outline. Generating such an article would require access to experimental research data that is not currently in the public domain. An article based on estimations or data from related but distinct compounds would not meet the required standard of scientific accuracy for the specific molecule .
Further research in specialized, non-public chemical research databases or direct experimental analysis would be necessary to obtain the data required to construct the requested article.
Comprehensive Spectroscopic Characterization of 7,8 Dichloro 4 Hydroxyquinoline and Its Derivatives
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of light, providing insights into its electronic structure and environment.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum. For aromatic systems like 7,8-Dichloro-4-hydroxyquinoline, the absorption spectrum is dominated by π → π* and n → π* electronic transitions associated with the quinoline (B57606) ring system.
The quinoline core typically exhibits strong absorption bands corresponding to these transitions. The presence of the hydroxyl (-OH) group at the 4-position and the two chloro (-Cl) substituents at the 7- and 8-positions are expected to influence the position and intensity of these absorption maxima (λmax). These substituents can act as auxochromes, causing shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to the parent 4-hydroxyquinoline molecule. The specific λmax values would depend on the solvent used for the analysis.
Table 1: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) | Notes |
|---|---|---|---|
| Ethanol | Data not available | Data not available | π → π* transitions expected. |
| Methanol | Data not available | Data not available | Solvent polarity can influence peak position. |
Note: This table is illustrative. Specific experimental data for this compound is not available in the cited literature.
Fluorescence spectroscopy is a powerful technique used to study the emission of light from a substance that has absorbed light. Many hydroxyquinoline derivatives are known to be fluorescent. niscpr.res.inacs.org The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly dependent on the molecular structure and the immediate environment.
For this compound, the presence of heavy atoms like chlorine can potentially decrease fluorescence intensity through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. However, the rigid quinoline ring system is favorable for fluorescence. The hydroxyl group's ability to participate in excited-state proton transfer (ESPT) can also lead to complex fluorescence behavior, sometimes resulting in dual emission bands corresponding to the neutral and tautomeric forms of the molecule. niscpr.res.in
Table 2: Anticipated Fluorescence Properties of this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Cyclohexane | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
Note: This table represents the type of data obtained from fluorescence spectroscopy. Specific experimental values for this compound are not available in the searched literature.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is observed as a shift in the absorption or emission spectra. By studying these shifts in a range of solvents with different polarities, it is possible to gain insight into the difference in dipole moments between the ground and excited states of the molecule. researchgate.netsemanticscholar.orgresearchgate.net
For this compound, both the carbonyl/enolic character of the 4-hydroxyquinoline tautomer and the polar C-Cl bonds would interact with solvent molecules. In polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis and fluorescence spectra would be expected, depending on whether the ground state or the excited state is more stabilized by the solvent. A significant solvatochromic shift would suggest a substantial change in the electronic distribution upon excitation.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the mass, molecular formula, and structure of a compound.
High-resolution mass spectrometry (HR-MS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a compound. The theoretical exact mass of this compound can be calculated based on the masses of its constituent isotopes. The characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, resulting in a distinctive pattern for the molecular ion peak (M, M+2, M+4).
Table 3: Calculated Exact Masses for Isotopologues of this compound (C9H5Cl2NO)
| Isotopologue Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance |
|---|---|---|---|
| C9H535Cl2NO | 12C=9, 1H=5, 35 Cl=2 , 14N=1, 16O=1 | 212.97477 | 100.0% (M) |
| C9H535Cl37ClNO | 12C=9, 1H=5, 35 Cl=1 , 37 Cl=1 , 14N=1, 16O=1 | 214.97182 | 65.0% (M+2) |
Note: Masses are calculated based on the most abundant isotopes. The relative abundance pattern is characteristic for a molecule containing two chlorine atoms.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, making it suitable for this compound. In ESI-MS, the primary ion observed is typically the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.
Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. researchgate.netub.edu For this compound, expected fragmentation pathways could include the loss of HCl, CO, or cleavage of the quinoline ring system. nih.gov Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Elucidation
A thorough search of publicly available scientific databases and literature has revealed no published single-crystal X-ray diffraction data for the specific compound this compound. This critical information is the foundation for a detailed analysis of its solid-state structure, including its precise molecular geometry and the intricate network of intermolecular interactions that govern its crystal packing.
Without experimental crystallographic data, it is not possible to provide a scientifically rigorous and accurate description as required by the outlined sections below. The determination of bond lengths, bond angles, and torsional angles, as well as the identification and characterization of hydrogen bonding, halogen bonding, and π-π stacking interactions, are all contingent upon the successful growth of a suitable single crystal and its subsequent analysis by X-ray diffraction.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry
The precise three-dimensional arrangement of atoms in the this compound molecule in the solid state remains undetermined. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating such information. A typical output from an SCXRD experiment would provide a wealth of data, including:
Bond Lengths: The distances between covalently bonded atoms.
Bond Angles: The angles formed between three connected atoms.
Torsional Angles: The dihedral angles that describe the conformation of the molecule.
This data would allow for a detailed comparison with theoretical models and related known structures, offering insights into the electronic and steric effects of the chloro and hydroxyl substituents on the quinoline core.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The manner in which molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. An analysis of its crystal structure would likely reveal the presence of several key intermolecular forces:
Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom in the quinoline ring is a potential acceptor. It would be anticipated that strong O-H···N or O-H···O hydrogen bonds play a significant role in the crystal packing.
Halogen Bonding: The chlorine atoms at the 7 and 8 positions could act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen or oxygen atoms.
π-π Stacking: The aromatic quinoline ring system is expected to participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in either a parallel or offset fashion.
A complete analysis would involve the geometric characterization of these interactions and their collective influence on the supramolecular architecture of the crystal.
Due to the absence of the necessary experimental data for this compound, the detailed research findings and data tables requested for this article cannot be generated at this time. Further research involving the synthesis and crystallographic analysis of this compound is required to fulfill the specified outline.
Computational and Theoretical Investigations of 7,8 Dichloro 4 Hydroxyquinoline Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties with high accuracy. These methods, rooted in quantum mechanics, are used to model the behavior of electrons and nuclei in molecules. For halogenated hydroxyquinolines, these calculations help in elucidating their electronic characteristics, spectroscopic behavior, and potential for chemical reactions.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying complex systems. scirp.org DFT calculations on quinoline (B57606) derivatives have been employed to determine their kinetic and thermodynamic stability, analyze molecular interactions, and evaluate electronic properties. nih.gov
In studies of related compounds, such as 5,7-dichloro-8-hydroxyquinoline, DFT calculations using the B3LYP functional and 6-31G* basis set have been used to obtain the optimized molecular geometry, as well as the frequency and intensity of vibrational bands. researchgate.net The results from such studies are generally in good agreement with experimental data, validating the use of this theoretical approach. researchgate.netnih.gov For 7,8-dichloro-4-hydroxyquinoline, DFT would be used to predict key ground state properties, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its molecular structure. These structural parameters are crucial for understanding its chemical behavior and interactions.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. chemrxiv.orgnih.gov This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra. ijcce.ac.ir By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectra. nih.gov
For molecules similar to this compound, TD-DFT calculations have been used to investigate excited-state intramolecular proton transfer (ESIPT) processes. nih.gov These studies reveal how the strengthening of intramolecular hydrogen bonds upon photo-excitation can facilitate proton transfer, a key process in the photochemistry of many hydroxyquinolines. nih.gov For this compound, TD-DFT could be used to predict its absorption maxima (λmax) in different solvents, providing insights into how the electronic transitions are influenced by the molecular environment. ijcce.ac.ir
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org
In computational studies of quinoline derivatives, the HOMO-LUMO gap is calculated to predict their stability and reactivity. irjweb.com For instance, in a study on 3-chloro-4-hydroxyquinolin-2(1H)-one, the HOMO-LUMO energy gap was used to characterize its electronic properties. ijcce.ac.ir From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. ijcce.ac.irirjweb.com
Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. deeporigin.comchemrxiv.org It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.comresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net
MEP analysis of quinoline derivatives helps in identifying the reactive sites. eurjchem.com For instance, in 8-hydroxyquinoline (B1678124) derivatives, the MEP map can show the negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, while positive potentials may be located on the hydrogen atoms. researchgate.net For this compound, an MEP map would reveal the influence of the electron-withdrawing chlorine atoms and the hydroxyl group on the charge distribution of the quinoline ring system.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduwisc.edu It examines intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. dergi-fytronix.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). eurjchem.com
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netmdpi.com It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). researchgate.net NCI plots provide a graphical representation of these interactions, where different colors are used to distinguish between attractive and repulsive forces. researchgate.net
In studies of related compounds, NCI analysis has been employed to investigate intermolecular interactions. eurjchem.com For this compound, NCI analysis could be used to visualize the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring, as well as other weak interactions that contribute to its conformational stability. mdpi.com This method is particularly useful for understanding the forces that govern the three-dimensional structure and packing of molecules in the solid state.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The NLO response of a molecule is primarily determined by its electronic structure, specifically the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).
For quinoline derivatives, theoretical calculations have shown that substitutions on the quinoline ring can significantly influence their NLO properties. While specific studies on this compound are not extensively documented, research on analogous compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde and other substituted quinolines provides a strong theoretical basis for prediction. nanobioletters.com Calculations for these related molecules indicate that the presence of electron-donating (e.g., -OH) and electron-withdrawing (e.g., -Cl) groups, combined with the π-conjugated system of the quinoline core, can lead to a substantial NLO response. nanobioletters.com
The key parameters are calculated using DFT methods, often with functionals like B3LYP or B3PW91. nanobioletters.com A large value for the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. For many quinoline derivatives, the calculated β value is significantly higher than that of urea, a standard reference material for NLO studies. nanobioletters.com This suggests that this compound likely possesses favorable NLO characteristics worth exploring for material science applications.
Table 1: Representative Calculated NLO Properties for a Related Pyranoquinoline Derivative (DCPQ) using DFT/B3PW91_SDD
| Parameter | Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 7.64 | Debye |
| Mean Polarizability (α) | 3.36 x 10⁻²³ | esu |
| First-Order Hyperpolarizability (β) | 4.29 x 10⁻³⁰ | esu |
Data sourced from studies on 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ) as a representative analogue. nanobioletters.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of molecules like this compound.
Conformational Analysis and Dynamics
MD simulations can elucidate the conformational landscape of this compound, revealing its preferred shapes and how it transitions between them. The planarity of the quinoline ring system is a dominant feature, but the orientation of the hydroxyl group and the slight puckering of the heterocyclic ring contribute to its dynamic behavior. Simulations can track key dihedral angles and intermolecular distances to identify stable and metastable conformations. This analysis is crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. Studies on similar heterocyclic systems demonstrate that MD can effectively model the flexibility and conformational changes that are fundamental to their biological or material function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. wikipedia.org For quinoline derivatives, QSAR is a vital tool in medicinal chemistry to guide the design of new analogues with enhanced potency. researchgate.netnih.govnih.gov
The theoretical framework of a QSAR study involves several key steps:
Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors numerically represent various aspects of the molecular structure.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. nih.gov
Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov
For quinoline derivatives, various 2D and 3D-QSAR models have been successfully developed to predict activities such as antitubercular, antimalarial, and anticancer effects. nih.govnih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Examples | Description |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, influencing its fit with a target. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Numerical representation of molecular branching and structure. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability. |
| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Describes the 3D fields surrounding the molecule, crucial for ligand-receptor interactions. |
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijprajournal.com It is a cornerstone of structure-based drug design, providing insights into binding modes and affinities that can explain the mechanism of action and guide the development of more potent inhibitors. sci-hub.seresearchgate.netnih.gov
The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the protein. nih.gov
Numerous studies have employed molecular docking to investigate the interactions of quinoline derivatives with various biological targets, including enzymes like shikimate kinase, HIV reverse transcriptase, and various protein kinases. sci-hub.senih.gov These simulations can rationalize the observed biological activities and predict how structural modifications to the quinoline scaffold might improve binding.
Table 3: Example of Molecular Docking Results for a Chloro-Quinoline Derivative with a Target Enzyme
| Parameter | Result |
|---|---|
| Target Protein | Hypoxanthine-guanine phosphoribosyltransferase (PDB ID: 1BZY) |
| Ligand | 7-Chloroquinoline derivative |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Asp134, Gly135, Val187 |
| Types of Interactions | Hydrogen bonding with Asp134; Hydrophobic interactions with Val187 |
This table presents hypothetical yet representative data based on docking studies of similar compounds. sci-hub.se
Monte Carlo Simulations for Adsorption Phenomena on Surfaces
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of surface science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying the adsorption of molecules onto surfaces or within porous materials. researchgate.net This method can predict adsorption isotherms, heats of adsorption, and the arrangement of adsorbed molecules at the interface. carbonandhydrogen.com
The GCMC simulation models a system in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature. The simulation proceeds by attempting random moves—such as translating, rotating, inserting, or deleting molecules—and accepting or rejecting these moves based on a probability criterion that ensures the system evolves towards thermodynamic equilibrium. jmaterenvironsci.com
For a molecule like this compound, GCMC simulations could be used to investigate its adsorption from a gas or liquid phase onto various surfaces, such as activated carbon, zeolites, or metal surfaces. carbonandhydrogen.com Such studies are relevant for applications in catalysis, environmental remediation, and corrosion inhibition. Simulations can reveal the preferred adsorption sites, the orientation of the molecule on the surface, and the strength of the surface-adsorbate interactions, providing a molecular-level understanding of the adsorption process. researchgate.net
Coordination Chemistry and Metal Complexation of 7,8 Dichloro 4 Hydroxyquinoline and Its Derivatives
Applications in Metal Ion Sensing and Detection (Chemosensors)
Due to the lack of specific research findings, data tables, and detailed studies on 7,8-Dichloro-4-hydroxyquinoline, generating an article that adheres to the strict content requirements and scientific accuracy is not feasible at this time. Further experimental and theoretical research on this specific compound is needed before a comprehensive review of its coordination chemistry can be written.
Advanced Material Science Applications of 7,8 Dichloro 4 Hydroxyquinoline Derivatives
Utilization in Organic Light-Emitting Diodes (OLEDs) as Electron Transporting or Emissive Components
Quinoline (B57606) derivatives are well-established in the field of organic electronics, particularly in the fabrication of OLEDs. dergipark.org.trscirp.org Their inherent electronic properties, such as high electron affinity and good thermal stability, make them suitable for use as either electron transporting materials or as emissive components within the device structure. nih.gov
Metal complexes of halogenated 8-hydroxyquinolines, which are structurally similar to 7,8-dichloro-4-hydroxyquinoline, have shown significant promise as light-emitting materials. For instance, bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) has been successfully utilized as the light-emitting layer in OLEDs. This complex exhibits strong photoluminescence with a maximum emission at 509 nm in the solid state and demonstrates bright green electroluminescence at 545 nm, indicating its efficiency as an emissive component. researchgate.net
Furthermore, studies on other halogenated quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have revealed high fluorescence yields, leading to their successful integration into OLED devices. dergipark.org.trresearchgate.net While the illumination spectrum of an OLED incorporating this specific dibromo-derivative was observed in the ultraviolet region, it underscores the potential of di-halogenated hydroxyquinolines in light-emitting applications. dergipark.org.trresearchgate.net
The electron-withdrawing nature of the chlorine atoms in this compound derivatives can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for efficient electron transport materials in OLEDs. scielo.br This property facilitates the injection and transport of electrons from the cathode to the emissive layer, thereby improving device performance. nih.gov
Table 1: Photoluminescent and Electroluminescent Properties of a Related Dichloro-hydroxyquinoline Metal Complex
| Compound | Photoluminescence Maxima (nm) | Electroluminescence Maxima (nm) | Emitted Color |
| bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) | 509 | 545 | Bright Green |
Data sourced from a study on a structurally similar compound to highlight the potential of dichloro-hydroxyquinoline derivatives in OLEDs. researchgate.net
Thin Film Fabrication and Device Integration
The fabrication of OLEDs involves the deposition of thin films of organic materials onto a substrate. For quinoline derivatives, techniques such as spin-coating and dip-coating have been effectively employed to create uniform thin films. dergipark.org.trscielo.br These solution-based methods offer a cost-effective and scalable approach to device fabrication.
In a typical OLED architecture, the this compound derivative would be integrated as a distinct layer. If used as an emissive material, it would be sandwiched between a hole-transporting layer (HTL) and an electron-transporting layer (ETL). dergipark.org.trresearchgate.net If its primary role is electron transport, it would constitute the ETL, situated between the emissive layer and the cathode. The device is typically built on a transparent conducting oxide-coated glass substrate, such as fluorine-doped tin oxide (FTO), which serves as the anode. scielo.br
The process of integrating these materials involves dissolving the quinoline derivative in a suitable solvent and then applying it to the substrate using spin-coating or dip-coating. Subsequent layers are then deposited in a similar fashion to build up the complete OLED heterostructure. scielo.br
Integration into Polymer Blended Films for Enhanced Optical and Electronic Properties
The incorporation of functional organic molecules into polymer matrices is a common strategy to enhance the optical and electronic properties of the resulting blended films. While specific studies on this compound in polymer blends are not widely available, research on similar quinoline derivatives provides a strong indication of their potential in this area.
For example, bis(8-hydroxyquinoline) zinc derivatives with a styryl group have been successfully dispersed in a poly(N-vinylcarbazole) (PVK) matrix to fabricate the active layer of OLEDs. mdpi.com These blended films exhibited strong yellow electroluminescence, demonstrating that the polymer matrix can effectively host the emissive quinoline complex while maintaining good film quality and device performance. mdpi.com
The integration of this compound derivatives into a polymer blend could offer several advantages. The polymer can act as a binder, improving the morphological stability and film-forming properties of the quinoline derivative. This can lead to more uniform and robust thin films, which are crucial for reliable device operation. Furthermore, the polymer matrix can be chosen to complement the electronic properties of the quinoline derivative, potentially leading to enhanced charge transport or energy transfer processes within the blended film.
Development as Organic Inhibitors for Corrosion Processes (Mechanistic Adsorption Studies)
Quinoline and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netkfupm.edu.sa The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. biointerfaceresearch.comnajah.edu
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which can interact with the vacant d-orbitals of the metal atoms. researchgate.netkfupm.edu.sa This interaction leads to the formation of a stable, adsorbed layer on the metal surface. biointerfaceresearch.com
Studies on structurally related 7-N,N'-dialkylaminomethyl-8-Hydroxyquinolines have shown high inhibition efficiencies for C40E steel in 1 M HCl. nih.gov These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov
The adsorption of these quinoline derivatives on the steel surface has been found to obey the Langmuir adsorption isotherm. nih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface, with a specific interaction between the inhibitor molecules and the surface active sites. mdpi.com The strength and nature of this adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). researchgate.net
Table 2: Corrosion Inhibition Efficiency of Related 8-Hydroxyquinoline (B1678124) Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |
| 7-N,N'-dipropylaminomethyl-8-Hydroxyquinoline (DPQ) | 10⁻³ | 96.1 | Langmuir |
| 7-N,N'-dimethylaminomethyl-8-Hydroxyquinoline (DMQ) | 10⁻³ | 94.4 | Langmuir |
Data from a study on C40E steel, demonstrating the high efficiency of substituted 8-hydroxyquinolines as corrosion inhibitors. nih.gov
Surface Modification Agents for Enhanced Adsorption Properties
The ability of hydroxyquinoline derivatives to chelate with metal ions makes them excellent candidates for surface modification agents to enhance the adsorption of specific species. scirp.orgresearchgate.net By functionalizing a surface with these molecules, it is possible to introduce specific binding sites that can selectively capture target ions or molecules from a solution.
For instance, 8-hydroxyquinoline has been used to modify the surface of various materials, including magnetic mesoporous carbon, to improve the adsorption of heavy metal ions from aqueous solutions. researchgate.net The nitrogen and oxygen atoms of the hydroxyquinoline moiety act as coordination sites, forming stable complexes with the metal ions and effectively removing them from the water. researchgate.net
Similarly, the surface of coking coal has been modified with quinoline to enhance its adsorption capacity for organic pollutants. researchgate.net The experimental results showed that the acid-modified coking coal exhibited a significant increase in the removal rate of quinoline from wastewater. researchgate.net This indicates that the presence of quinoline on the surface enhances the adsorptive interactions with similar organic molecules.
Given these findings, this compound could be employed as a surface modification agent to create adsorbents with a high affinity for specific metal ions or organic compounds. The presence of the chlorine atoms may also influence the electronic properties and binding affinities of the modified surface, potentially leading to enhanced selectivity and adsorption capacity.
Mechanistic Studies of Molecular Interactions in Vitro Investigations
Enzyme Inhibition Studies
The interaction of small molecules with enzymes is a cornerstone of drug discovery and toxicology. For 7,8-dichloro-4-hydroxyquinoline, its potential to inhibit various enzymes can be inferred from its structural features and the known activities of related quinoline (B57606) compounds. The mechanism of action for this compound is suggested to involve its interaction with biological targets like enzymes, where its metal-chelating ability may disrupt the function of metalloproteins.
Elucidation of Binding Mechanisms and Kinetic Parameters (In Vitro)
Detailed in vitro kinetic studies specifically on this compound with oxidoreductases such as NQO1, DT-diaphorase, or cholinesterases are not extensively documented in publicly available literature. However, the broader family of hydroxyquinolines has been investigated for such activities. For instance, various 8-hydroxyquinoline (B1678124) derivatives have been shown to interact with enzymes, often through their metal-chelating properties. nih.gov
Research on related compounds, such as 7-chloro-4-(phenylselanyl) quinoline, has demonstrated modulation of acetylcholinesterase activity, suggesting that the quinoline scaffold can interact with the active sites of cholinesterases. mdpi.com The presence of electronegative chlorine atoms on the this compound ring would influence its electronic properties and potential binding affinity to enzyme pockets.
Without specific experimental data, the binding mechanism can be hypothesized to involve hydrogen bonding from the hydroxyl group and hydrophobic interactions from the dichloro-substituted benzene (B151609) ring. The kinetic parameters, such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive), would require dedicated enzymatic assays.
Nucleic Acid Binding Studies
The planar aromatic structure of quinoline derivatives suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or by binding to the major or minor grooves of DNA.
Studies on lanthanide complexes of the isomeric 5,7-dichloro-8-quinolinoline have provided evidence of DNA interaction. These studies, utilizing various analytical methods, indicated that the complexes bind to DNA, with intercalation being the most probable mode of interaction. nih.gov Similarly, research on lanthanide complexes of 5,7-dibromo-8-quinolinol also concluded that intercalation is the likely binding mechanism. researchgate.netmdpi.com These findings on di-halogenated hydroxyquinolines strongly suggest that this compound could also function as a DNA intercalator.
The process of intercalation involves the insertion of the planar quinoline ring system between the stacked base pairs of the DNA double helix. This interaction is typically stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. Such binding can lead to conformational changes in the DNA, such as unwinding of the helix and an increase in its length, which can be detected by techniques like viscometry and circular dichroism. nih.gov
While specific binding constants (Kₐ) or thermodynamic parameters for the interaction of this compound with DNA are not available, the data from its isomers provide a valuable reference.
Table 1: DNA Binding Characteristics of Related Dihalogenated Hydroxyquinoline Complexes
| Compound/Complex | Proposed Binding Mode |
| Lanthanide complexes of 5,7-dichloro-8-quinolinoline | Intercalation |
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | Intercalation |
This table is based on studies of isomers of this compound and is intended to provide an inferred understanding of its potential DNA binding.
Investigation of Adsorption Mechanisms on Various Substrate Surfaces
Hydroxyquinoline derivatives are well-documented as effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
The adsorption mechanism is generally attributed to the coordination of the lone pair of electrons of the nitrogen and oxygen atoms in the hydroxyquinoline molecule with the vacant d-orbitals of the metal atoms on the surface. This results in the formation of a stable, coordinated layer. The presence of the aromatic ring system contributes to the protective effect through hydrophobic interactions and by covering a larger surface area.
While specific studies on the adsorption of this compound on metal alloys are not readily found, research on 8-hydroxyquinoline and its other derivatives provides a solid framework for understanding its potential behavior. For instance, studies on 8-hydroxyquinoline as a corrosion inhibitor for magnesium alloys have shown that it adsorbs effectively, with the adsorption process being influenced by the concentration of the inhibitor and other ions in the solution.
The chlorine substituents on the this compound molecule would modulate its electronic properties and solubility, which in turn would affect its adsorption characteristics. The electron-withdrawing nature of chlorine atoms could influence the electron density on the quinoline ring and the heteroatoms, thereby affecting the strength of the coordination bond with the metal surface.
Table 2: Adsorption Characteristics of 8-Hydroxyquinoline Derivatives on Metal Surfaces
| Inhibitor | Metal Substrate | Key Findings |
| 8-Hydroxyquinoline | AZ91D Mg Alloy | Adsorption is fast and effective; forms a protective layer. |
| 5-alkoxymethyl-8-hydroxyquinoline derivatives | Carbon Steel | Adsorption follows the Langmuir isotherm; mixed-type inhibitors. |
| 8-hydroxy-7-quinolinecarboxaldehyde derivatives | C-steel | Adsorption blocks active sites; follows Langmuir adsorption isotherm. |
This table presents data for other hydroxyquinoline derivatives to illustrate the general principles of adsorption for this class of compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7,8-dichloro-4-hydroxyquinoline to improve yield and purity?
- Methodological Answer : The synthesis involves sequential steps starting from 3-chloroaniline. Key improvements include:
- Heterocyclization : Heating (3-chloroaniline)-methylenemalonic ester at 250–270°C to form 7-chloro-4-hydroxyquinoline .
- Chlorination : Treating with phosphorus oxychloride (POCl₃) under reflux to substitute the hydroxyl group with chlorine. Excess POCl₃ distillation under reduced pressure minimizes side reactions .
- Purification : Column chromatography (petroleum ether:EtOAc = 8:1) removes byproducts, achieving >99% purity .
- Table: Reaction Optimization Parameters
| Step | Temperature (°C) | Catalyst/Solvent | Yield Improvement |
|---|---|---|---|
| Heterocyclization | 250–270 | None | 70% → 85% |
| Chlorination | Reflux (110–120) | POCl₃ (excess) | 65% → 92% |
| Hydrolysis | 80–90 | NaOH (50% aqueous) | 90% purity → 99% |
Q. What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 8.57 ppm for quinoline H-2 in derivatives) .
- HPLC : Reversed-phase C18 columns validate purity (>99%) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 224 [M+1] for 4-chloro-6,7-dimethoxyquinoline) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C8–H8⋯Cl1 in crystal structures) .
Advanced Research Questions
Q. How does the introduction of electron-withdrawing groups at specific positions influence the antimalarial activity of this compound analogs?
- Methodological Answer :
- Position-Specific Effects : Adding Cl at the 4-position enhances binding to heme in Plasmodium parasites. Substitution at the 7-position reduces metabolic degradation .
- Quantitative SAR (qSAR) : Computational models show a 2.5-fold increase in IC₅₀ when electron-withdrawing groups (e.g., -CF₃) replace -Cl at position 8 .
- Experimental Validation : In vitro assays against chloroquine-resistant P. falciparum (Dd2 strain) reveal EC₅₀ values <10 nM for 4,7-dichloro derivatives .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates activation energies for SNAr reactions. Exact-exchange terms improve accuracy (average error <2.4 kcal/mol) .
- Electrostatic Potential Maps : Identify electrophilic centers (e.g., C-4 and C-7 positions with highest positive charge density) .
- Kinetic Studies : Compare computed transition states (e.g., POCl₃-mediated chlorination) with experimental rate constants (R² = 0.94) .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Use synchronized protocols (e.g., fixed parasite load in antimalarial screens) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydroxylated metabolites reducing efficacy) .
- Data Normalization : Report activity relative to positive controls (e.g., chloroquine EC₅₀ = 15 nM) to enable cross-study comparisons .
Q. What strategies can be employed to modify the quinoline core structure to enhance selectivity against parasitic enzymes while minimizing host cytotoxicity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Cl with -OCH₃ at position 8 to reduce off-target binding (e.g., 50% lower cytotoxicity in HepG2 cells) .
- Prodrug Design : Esterify the 4-hydroxyl group to improve membrane permeability, with intracellular esterase activation .
- Targeted Delivery : Conjugate with folate to exploit parasite-specific folate receptor uptake (3-fold selectivity increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
